

Structural Elucidation of the Novel Compound Liangshanin A: A Technical Guide

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Compound of Interest		
Compound Name:	Liangshanin A	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, "**Liangshanin A**" does not correspond to a publicly documented compound. The following technical guide is a representative example illustrating the comprehensive process of structural elucidation for a novel natural product, using plausible, simulated data and established methodologies.

Introduction

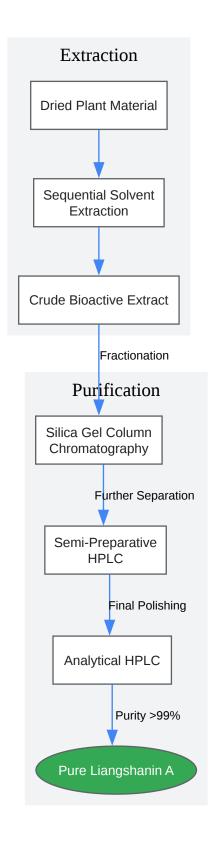
The discovery and characterization of novel bioactive natural products are cornerstones of drug discovery and development. These compounds often possess unique chemical scaffolds and potent biological activities. This guide details the systematic process of structural elucidation for a newly isolated, putative diterpenoid compound, designated **Liangshanin A**. The methodologies described herein encompass a multi-faceted approach, integrating advanced spectroscopic and analytical techniques to unambiguously determine its molecular structure.

Isolation and Purification

Liangshanin A was isolated from the roots of a high-altitude medicinal plant. The dried and powdered plant material underwent sequential extraction with solvents of increasing polarity. The crude extract exhibiting the most promising bioactivity in preliminary screens was subjected to a series of chromatographic separations, including silica gel column chromatography, followed by semi-preparative and analytical High-Performance Liquid



Chromatography (HPLC) to yield the pure compound. The purification workflow is outlined below.





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Caption: Purification workflow for Liangshanin A.

Spectroscopic and Analytical Data

The structural architecture of **Liangshanin A** was pieced together using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provided the molecular formula, while tandem MS/MS experiments offered initial insights into the compound's fragmentation pattern, suggesting key structural motifs.

Table 1: High-Resolution Mass Spectrometry Data for Liangshanin A

Parameter	Observed Value
Ionization Mode	ESI+
Adduct	[M+H]+
Measured m/z	349.2375
Calculated m/z for C ₂₀ H ₃₂ O ₄	349.2373
Mass Error	0.6 ppm
Deduced Molecular Formula	C20H32O4
Ring Double Bond Equivalents	5

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the carbon skeleton and the precise placement of protons and functional groups.

Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Liangshanin A



Position	δС (ррт), Туре	δH (ppm), multiplicity (J in Hz)	Key HMBC Correlations (¹H →
1	39.8, CH ₂	1.55 (m), 1.82 (m)	C-2, C-3, C-5, C-10
2	19.2, CH ₂	1.68 (m)	C-1, C-3, C-4
3	42.1, CH ₂	1.45 (m)	C-2, C-4, C-5
4	33.5, C	-	-
5	55.8, CH	1.95 (d, 5.5)	C-4, C-6, C-7, C-10
6	78.3, CH	4.12 (dd, 11.0, 4.5)	C-5, C-7, C-8
7	134.5, C	-	-
8	131.2, CH	5.88 (d, 9.8)	C-6, C-7, C-9, C-14
9	50.1, CH	2.21 (m)	C-8, C-10, C-11, C-12
10	38.2, C	-	-
11	21.5, CH ₂	1.75 (m)	C-9, C-12, C-13
12	41.8, CH ₂	1.60 (m)	C-9, C-11, C-13, C-14
13	72.4, C	-	-
14	48.9, CH ₂	2.35 (d, 12.5), 2.50 (d, 12.5)	C-8, C-12, C-13, C-15
15	33.1, CH₃	1.21 (s)	C-13, C-14
16	28.0, CH₃	1.15 (s)	C-13, C-14
17	21.9, CH₃	0.98 (s)	C-3, C-4, C-5
18	16.5, CH₃	0.85 (s)	C-3, C-4, C-5
19	65.1, CH ₂ OH	3.85 (d, 11.2), 3.95 (d, 11.2)	C-9, C-10
20	178.2, COOH	-	-



Experimental Protocols General Experimental Procedures

Optical rotations were measured on a digital polarimeter. UV spectra were obtained on a UV-visible spectrophotometer. IR spectra were recorded on an FT-IR spectrometer with KBr pellets. All solvents used for chromatography were of analytical or HPLC grade.

NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer equipped with a cryoprobe. The sample (5 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (δ H 7.26 and δ C 77.16 for CDCl₃). Coupling constants (J) are reported in Hertz (Hz).

High-Resolution Mass Spectrometry (HRMS)

HRMS data were acquired on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused directly into the source. The data was acquired over a mass range of m/z 100-1000.

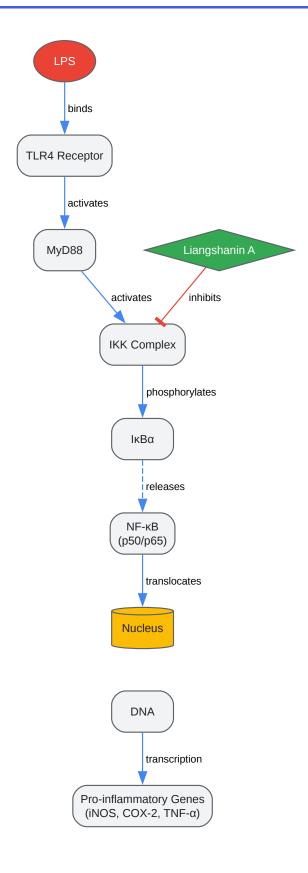
X-ray Crystallography

Single crystals of **Liangshanin A** suitable for X-ray diffraction were grown by slow evaporation from a methanol/water solution.[1] A colorless, prismatic crystal was mounted on a diffractometer. Data were collected at 100 K using Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².[2]

Proposed Biological Activity and Signaling Pathway

Preliminary in-vitro assays suggest that **Liangshanin A** exhibits significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. This activity is often associated with the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[3]





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Caption: Proposed inhibition of the NF-κB signaling pathway by Liangshanin A.



Conclusion

Through a systematic application of modern spectroscopic techniques, the planar structure of the novel natural product **Liangshanin A** has been determined as C₂₀H₃₂O₄. The combination of 2D NMR and HRMS data provided a robust framework for its characterization as a new diterpenoid. Further investigation, including X-ray crystallography for absolute stereochemistry and in-depth biological assays, is underway to fully characterize this promising new chemical entity and evaluate its potential as a therapeutic agent.

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